

Application Notes & Protocols: Generation of Involucrin Knockout Mouse Models Using CRISPR/Cas9

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Compound of Interest

Compound Name: *Involucrin*

Cat. No.: *B1238512*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

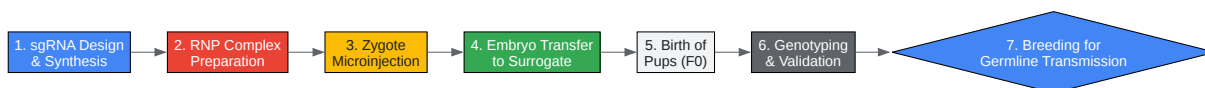
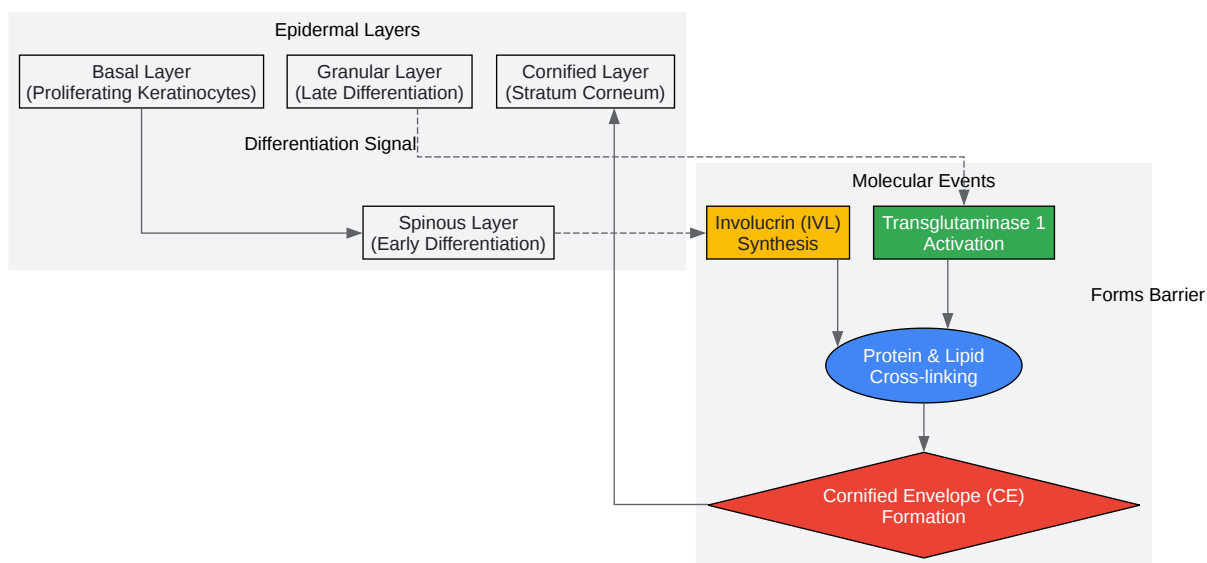
Involucrin (IVL) is a critical structural protein involved in the terminal differentiation of keratinocytes and the formation of the cornified envelope, a key component of the skin's barrier function.^[1] It is synthesized in the suprabasal layers of stratified squamous epithelia and acts as a scaffold, becoming cross-linked to other proteins by transglutaminases to form a resilient, insoluble envelope.^{[1][2]} Creating **involucrin** knockout (KO) mouse models using the CRISPR/Cas9 system provides a powerful tool to investigate the specific role of **involucrin** in epidermal barrier formation, study compensatory mechanisms in the skin, and explore its involvement in skin diseases.

The CRISPR/Cas9 system allows for precise and efficient gene editing directly in mouse zygotes, significantly accelerating the generation of knockout models compared to traditional methods.^[3] This document provides a detailed guide for researchers on the design, creation, and validation of **involucrin** knockout mice.

Involucrin in Keratinocyte Differentiation

Involucrin is a marker for an early stage of keratinocyte terminal differentiation.^[2] As basal keratinocytes migrate towards the skin surface, they differentiate, and **involucrin** synthesis

begins in the spinous layer (stratum spinosum).[1] In the granular layer (stratum granulosum), the transglutaminase 1 enzyme cross-links **involucrin** with other proteins like loricrin and lipids, forming the cornified envelope.[1][4] This process is essential for creating the outermost, protective layer of the epidermis, the stratum corneum. While the absence of **involucrin** alone does not cause a major skin phenotype in mice, likely due to functional redundancy with other proteins, its absence in combination with other scaffold proteins like envoplakin and periplakin leads to a severely defective epidermal barrier.[4][5]



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